4-(Ethoxycarbonyl)phenylzinc iodide
Overview
Description
4-(Ethoxycarbonyl)phenylzinc iodide is an organozinc reagent with a molecular weight of 341.46 . It is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles . It is also a starting material in the synthesis of indazole derived glucagon receptor antagonists .
Synthesis Analysis
The synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide involves a reaction with trifluoroacetic acid, cobalt (II) bromide, and zinc dibromide in acetonitrile . The mixture in acetonitrile is stirred at room temperature, then arylbromide is added and stirred at room temperature .Chemical Reactions Analysis
4-(Ethoxycarbonyl)phenylzinc iodide is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles . It is also a starting material in the synthesis of indazole derived glucagon receptor antagonists .Physical And Chemical Properties Analysis
4-(Ethoxycarbonyl)phenylzinc iodide has a molecular weight of 341.46 . It is a 0.5M solution in tetrahydrofuran (THF) with a density of 1.018 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
1. Cardiovascular and Electrochemical Research
4-(Ethoxycarbonyl)phenylzinc iodide plays a role in the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This compound has been explored for its cardiovascular activity and electrochemical oxidation properties. These findings are significant in the development of novel cardiovascular agents (Krauze et al., 2004).
2. Crystallography and Material Science
The compound is also integral in crystallography studies, specifically in understanding the cocrystal structure of redox-active derivatives like diethyl 2,5-bis{[4-(ethoxycarbonyl)phenyl]amino}terephthalate. These studies contribute to the development of materials with specific electronic and structural properties (Ohmura et al., 2019).
3. Organic Synthesis and Catalysis
This compound is relevant in the field of organic synthesis and catalysis, as seen in research focusing on the aryloxycarbonylation of iodo-aromatics, a process significant for synthesizing phenyl esters. These processes are key in pharmaceutical and chemical manufacturing (Abu Seni et al., 2018).
4. Spectroscopy and Molecular Structure Analysis
Research in spectroscopy and molecular structure analysis has utilized this compound, particularly in studies of 2,3-diethoxycarbonyl-1-methylpyridinium iodide. These investigations are crucial for understanding molecular interactions and properties (Barczyński et al., 2013).
5. Solar Cell Research
In the realm of renewable energy, specifically solar cell technology, derivatives of 4-(Ethoxycarbonyl)phenylzinc iodide have been used to develop new materials for enhancing the efficiency of solar cells (Cabau et al., 2015).
Safety And Hazards
4-(Ethoxycarbonyl)phenylzinc iodide is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
properties
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYVJGYZRYJEV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296284 | |
Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)phenylzinc iodide | |
CAS RN |
131379-16-3 | |
Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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